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Compound of Interest

Compound Name: Azido-PEG2-propargyl

Cat. No.: B1400588 Get Quote

An In-depth Technical Guide to the Synthesis of Azido-PEG2-propargyl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust synthetic protocol for Azido-PEG2-
propargyl, a heterobifunctional linker essential in bioconjugation and drug development. The

synthesis involves a two-step process commencing with the monopropargylation of di(ethylene

glycol), followed by the conversion of the terminal hydroxyl group to an azide. This document

outlines the detailed experimental procedures, presents key quantitative data, and includes

visual diagrams to elucidate the workflow and underlying chemical principles.

Core Synthesis Strategy
The synthesis of Azido-PEG2-propargyl is strategically designed to install two distinct

functionalities on a di(ethylene glycol) (PEG2) spacer. The propargyl group serves as a handle

for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC),

commonly known as "click chemistry"[1]. The azide group provides a complementary reactive

partner for these reactions, enabling the linkage of two different molecular entities.

The overall synthetic pathway can be visualized as follows:

Di(ethylene glycol) 2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethan-1-ol

 Propargyl Bromide, NaH
 THF 2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethyl

4-methylbenzenesulfonate

 TsCl, Et3N
 DCM Azido-PEG2-propargyl

 NaN3
 DMF
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Caption: Synthetic pathway for Azido-PEG2-propargyl.

Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of Azido-PEG2-
propargyl.

Step 1: Synthesis of 2-(2-(Prop-2-yn-1-
yloxy)ethoxy)ethan-1-ol
This procedure outlines the monopropargylation of di(ethylene glycol).

Materials:

Di(ethylene glycol)

Sodium hydride (NaH), 60% dispersion in mineral oil

Propargyl bromide, 80% solution in toluene

Anhydrous tetrahydrofuran (THF)

3 M Hydrochloric acid (HCl)

Dichloromethane (DCM)

Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.0 equivalent) to a

solution of di(ethylene glycol) (3.0 equivalents) in anhydrous THF at 0 °C.

Stir the reaction mixture for 1 hour at room temperature.
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Add a solution of propargyl bromide (1.0 equivalent) in THF dropwise over 1 hour using a

syringe pump.

Stir the solution for 1 hour at room temperature, then heat to 60 °C and stir for an additional

15 hours.

Cool the reaction mixture and quench with 3 M HCl.

Remove the THF by rotary evaporation.

Extract the crude product from the aqueous layer with DCM.

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate

under reduced pressure.

Purify the product by silica gel column chromatography.

Step 2: Synthesis of Azido-PEG2-propargyl
This two-part protocol describes the conversion of the terminal hydroxyl group to an azide.

Part A: Tosylation of 2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethan-1-ol

Materials:

2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethan-1-ol (from Step 1)

Triethylamine (Et₃N)

Tosyl chloride (TsCl)

Anhydrous dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Anhydrous sodium sulfate (Na₂SO₄)
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Procedure:

Dissolve 2-(2-(prop-2-yn-1-yloxy)ethoxy)ethan-1-ol (1.0 equivalent) and triethylamine (1.5

equivalents) in anhydrous DCM at 0 °C under an inert atmosphere.

Add tosyl chloride (1.2 equivalents) dropwise.

Allow the reaction to warm to room temperature and stir for 3.5 hours.

Wash the reaction mixture with water, saturated NaHCO₃ solution, and brine.

Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo to yield the tosylated

intermediate. This intermediate is often used in the next step without further purification.

Part B: Azidation of the Tosylated Intermediate

Materials:

2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethyl 4-methylbenzenesulfonate (from Part A)

Sodium azide (NaN₃)

Anhydrous dimethylformamide (DMF)

Ethyl acetate

Procedure:

Dissolve the crude tosylated intermediate (1.0 equivalent) in anhydrous DMF.

Add sodium azide (5.0 equivalents).

Heat the reaction mixture to 80-100 °C and stir for 12-15 hours.

After cooling, dilute the mixture with water and extract with ethyl acetate.

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and

concentrate.
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Purify the final product, Azido-PEG2-propargyl, by column chromatography.

Data Presentation
The following table summarizes representative quantitative data for the synthesis of Azido-
PEG2-propargyl and its intermediates.

Step Product
Starting
Material

Key
Reagent
s

Solvent
Reactio
n Time

Temper
ature

Yield
(%)

1.

Monopro

pargylati

on

2-(2-

(Prop-2-

yn-1-

yloxy)eth

oxy)etha

n-1-ol

Di(ethyle

ne glycol)

NaH,

Propargyl

bromide

THF 16 hours 60 °C ~65%

2a.

Tosylatio

n

2-(2-

(Prop-2-
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yloxy)eth
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4-

methylbe

nzenesulf

onate

Propargyl

-PEG2-

OH

TsCl,

Et₃N
DCM 3.5 hours RT ~90%

2b.

Azidation

Azido-

PEG2-

propargyl

Tosyl-

Propargyl

-PEG2

NaN₃ DMF
12-15

hours

80-100

°C
~70%

Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of Azido-PEG2-propargyl.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1400588?utm_src=pdf-body
https://www.benchchem.com/product/b1400588?utm_src=pdf-body
https://www.benchchem.com/product/b1400588?utm_src=pdf-body
https://www.benchchem.com/product/b1400588?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1400588?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow for Azido-PEG2-propargyl Synthesis

Step 1: Monopropargylation

Step 2: Azidation

1. Dissolve Di(ethylene glycol)
in THF

2. Add NaH at 0°C

3. Add Propargyl Bromide

4. Heat at 60°C

5. Quench, Extract, and Purify

6. Dissolve Propargyl-PEG2-OH
in DCM

Propargyl-PEG2-OH

7. Add Et3N and TsCl

8. Work-up to get Tosylated Intermediate

9. Dissolve Tosyl Intermediate in DMF

10. Add NaN3 and Heat

11. Extract and Purify
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Caption: Workflow for the synthesis of Azido-PEG2-propargyl.
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Application in Bioconjugation: PROTAC Synthesis
Azido-PEG2-propargyl is a valuable linker for the synthesis of Proteolysis Targeting Chimeras

(PROTACs). A PROTAC is a heterobifunctional molecule that simultaneously binds to a target

protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of

the target protein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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